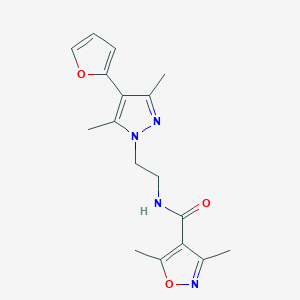

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

This compound is a heterocyclic hybrid molecule featuring a pyrazole core substituted with a furan moiety and an ethyl-linked isoxazole carboxamide group. The furan ring (electron-rich) and the isoxazole carboxamide (polar and hydrogen-bonding capable) suggest dual functionality in molecular recognition processes.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-10-15(14-6-5-9-23-14)12(3)21(19-10)8-7-18-17(22)16-11(2)20-24-13(16)4/h5-6,9H,7-8H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGKTABESHATAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C)C)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a furan ring, a pyrazole moiety, and an isoxazole structure. Its molecular formula is , which indicates the presence of multiple functional groups that contribute to its pharmacological properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Key steps include:

- Preparation of Furan and Pyrazole Intermediates : The furan ring can be synthesized through cyclization reactions, while the pyrazole can be formed via condensation reactions involving hydrazines and 1,3-diketones.

- Coupling Reaction : The intermediates are coupled using an ethyl linker under catalytic conditions.

- Formation of Carboxamide : The final step involves the formation of the carboxamide group from the isoxazole precursor.

This method allows for the careful optimization of reaction conditions to achieve high yields and purity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing furan and pyrazole rings can inhibit tumor cell growth effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| Related Compound A | MRC-5 | 15.0 |

| Related Compound B | THP-1 | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

-

Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant cell cycle arrest in the G0/G1 phase, indicating its potential to induce apoptosis in cancer cells .

"The subG0/G1 arrest suggests that the initiation of cell cycle arrest may be responsible for the antiproliferative potential" .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Anticancer Activity :

-

Antimicrobial Activity :

- Preliminary findings suggest that similar compounds exhibit antibacterial and antifungal properties. For example, derivatives have been reported to inhibit bacterial strains such as Staphylococcus aureus and fungi like Candida albicans in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of furan , pyrazole , and isoxazole carboxamide motifs. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s furan (electron-rich) contrasts with the 4-chlorophenyl (electron-withdrawing) group in , which may influence π-π stacking or charge-transfer interactions in biological targets.

- The ethyl linker in the target compound provides conformational flexibility compared to the rigid sulfonamide spacer in .

Solubility and Lipophilicity :

- The isoxazole carboxamide in the target compound enhances hydrophilicity relative to the chlorobenzyl group in , which likely increases membrane permeability but reduces aqueous solubility .

Thermal Stability :

- The sulfonamide-containing analog exhibits a higher melting point (138–142°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding via sulfonamide) compared to the target compound’s carboxamide .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may follow routes similar to and , involving nucleophilic substitutions or carbodiimide-mediated couplings. However, the ethyl linker introduces steric considerations during coupling steps.

- Biological Potential: While direct activity data are unavailable, analogs like with furan and carboxamide groups have shown promise in targeting enzymes (e.g., cyclooxygenase) due to their dual hydrogen-bonding and aromatic interactions .

- Crystallographic Analysis: Structural determination of such compounds often relies on tools like SHELX (e.g., SHELXL for refinement), as noted in . The target compound’s crystallinity could be inferred from its analogs but remains unverified.

Q & A

Basic: What are the key synthetic steps for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including the assembly of the pyrazole and isoxazole moieties, followed by coupling via an ethyl linker. Critical steps include:

- Functional group protection/deprotection to prevent undesired side reactions.

- Nucleophilic substitution to attach the furan-2-yl group to the pyrazole ring .

- Carboxamide formation using coupling reagents like EDCI or DCC under anhydrous conditions .

To optimize purity: - Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature (e.g., 0–5°C for carboxamide coupling to minimize hydrolysis) .

Advanced: How can computational quantum chemical calculations improve reaction design for this compound?

Quantum mechanical methods (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction path searches identify energetically favorable routes for pyrazole-isoxazole coupling .

- Solvent effects can be modeled using COSMO-RS to select optimal solvents (e.g., DMF vs. THF) for solubility and reactivity .

- Activation energy barriers guide temperature optimization (e.g., 60–80°C for cyclization steps) .

Basic: What in vitro assays are recommended to evaluate its biological activity?

- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cellular cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) to determine logP and bioavailability .

Advanced: How can contradictions in biological activity data across studies be resolved?

- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian hierarchical models) to account for variability in assay conditions (e.g., cell passage number, serum concentration) .

- Dose-response standardization : Normalize data to internal controls (e.g., staurosporine for cytotoxicity) to minimize inter-lab discrepancies .

- Target engagement validation : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Verify substituent positions (e.g., furan C-H coupling at δ 6.2–7.4 ppm; pyrazole methyl groups at δ 2.1–2.5 ppm) .

- IR spectroscopy : Confirm carboxamide C=O stretch at ~1650–1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected within 2 ppm error) .

Advanced: How do electronic effects of substituents influence reactivity in downstream modifications?

- Hammett substituent constants (σ) : Predict electron-withdrawing/donating effects of methyl and furan groups on carboxamide electrophilicity. For example, methyl groups (σ ~ -0.17) enhance nucleophilic aromatic substitution rates at the isoxazole ring .

- DFT frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps to identify reactive sites (e.g., furan oxygen lone pairs for hydrogen bonding) .

Basic: How can Design of Experiments (DoE) optimize reaction conditions?

- Factorial designs : Test variables like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) in a 2³ matrix to identify interactions (e.g., higher yields at X₁=80°C, X₂=10 mol%, X₃=DMF) .

- Response surface methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. pH) to pinpoint optimal conditions .

Advanced: What strategies integrate experimental and computational data for mechanistic studies?

- Hybrid QM/MM simulations : Combine quantum mechanics (QM) for active site modeling with molecular mechanics (MM) for protein-ligand dynamics (e.g., binding to COX-2) .

- Machine learning (ML) : Train models on spectral and bioactivity data to predict novel derivatives (e.g., random forests for SAR analysis) .

Basic: What is the hypothesized mechanism of action based on structural features?

The compound’s furan and pyrazole groups likely interact with hydrophobic enzyme pockets (e.g., cyclooxygenase or cytochrome P450), while the carboxamide forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases) .

Advanced: How can target engagement be validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.